molecular formula C15H10F2N2 B11856485 6,8-Difluoro-2-phenylquinolin-4-amine CAS No. 1189106-40-8

6,8-Difluoro-2-phenylquinolin-4-amine

Cat. No.: B11856485
CAS No.: 1189106-40-8
M. Wt: 256.25 g/mol
InChI Key: CGSNYBFZYIIBTN-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

The synthesis of 6,8-Difluoro-2-phenylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 4,5-difluoro-2-nitrobenzoic acid can lead to the formation of difluoroquinolines . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

6,8-Difluoro-2-phenylquinolin-4-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include basic or acidic media, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,8-Difluoro-2-phenylquinolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

6,8-Difluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinolines such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its biological activity and stability .

Properties

CAS No.

1189106-40-8

Molecular Formula

C15H10F2N2

Molecular Weight

256.25 g/mol

IUPAC Name

6,8-difluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H10F2N2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H,(H2,18,19)

InChI Key

CGSNYBFZYIIBTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)N

Origin of Product

United States

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